molecular formula C11H8Cl2N2 B1445210 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine CAS No. 1339637-62-5

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Cat. No.: B1445210
CAS No.: 1339637-62-5
M. Wt: 239.1 g/mol
InChI Key: YLHBECCMEOQODE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and a 4-chlorophenyl substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The chloromethyl group enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing more complex molecules via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBECCMEOQODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Routes

Halomethylation of 2-(4-chlorophenyl)pyrimidine Precursors

A common approach begins with a 2-(4-chlorophenyl)pyrimidine intermediate, which undergoes chloromethylation at the 4-position. This can be achieved by:

  • Using chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.
  • Reaction conditions typically involve acidic media to facilitate electrophilic substitution at the 4-position of the pyrimidine ring.

This method is favored for its straightforwardness and relatively high selectivity for the 4-position.

Oxidation-Reduction Sequence for Intermediate Preparation

An alternative synthetic route involves preparing key intermediates such as 4-chlorophenyl-2-pyridyl methanol derivatives, which can then be transformed into the target compound.

  • Starting from 2-(p-chlorobenzyl)pyridine, oxidation with potassium permanganate or tin anhydride in solvents like water or dioxane at 85–95°C for 4–6 hours yields oxidized intermediates.
  • Subsequent reduction using potassium borohydride or sodium borohydride in methanol or ethanol at room temperature for 2–6 hours converts these intermediates to 4-chlorophenyl-2-pyridyl methanol derivatives.
  • Further functional group transformations can then yield the chloromethyl-substituted pyrimidine.

This two-step oxidation-reduction approach provides high yields (up to 97%) and cost-effective synthesis of intermediates that can be elaborated into the target compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Oxidation of 2-(p-chlorobenzyl)pyridine Potassium permanganate or tin anhydride Water or dioxane 85–95°C 4–6 hours High Molar ratio oxidant:substrate = 1.1–2:1
Reduction of oxidized intermediate Potassium borohydride or sodium borohydride Methanol or ethanol Room temperature 2–6 hours 97 Molar ratio reductant:substrate = 2–3:1
Chloromethylation of pyrimidine Chloromethyl chloride or formaldehyde + HCl Acidic medium Reflux or RT Several hours Moderate Selective 4-position substitution

Representative Preparation Example

A detailed example from patent literature describes the preparation of a related pyrimidine derivative (2-(4-chlorobenzylcarbonylaminomethyl)-4,6-dihydroxypyrimidine) which can be adapted for the target compound:

  • The starting α-acylaminoalkylpyrimidine is refluxed for 6 hours.
  • Ethanol is evaporated, residue dissolved in water, neutralized with acetic acid.
  • The product precipitates, is filtered, washed, and recrystallized from dimethylformamide to yield colorless crystals with melting point 280–283°C.
  • This intermediate can be further chloromethylated to yield 4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine derivatives.

Analytical and Purification Techniques

  • Purification commonly involves recrystallization from solvents such as dimethylformamide, hexane, or methanol.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Structural confirmation is performed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
  • Single-crystal X-ray diffraction can be used for unambiguous structural determination in some cases.

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Yield Range Advantages Limitations
1 2-(4-chlorophenyl)pyrimidine Chloromethylation Moderate Direct, fewer steps Requires strong acid conditions
2 2-(p-chlorobenzyl)pyridine Oxidation → Reduction → Halomethylation Up to 97% High yield, cost-effective Multi-step, requires careful control
3 α-Acylaminoalkylpyrimidine intermediates Reflux, neutralization, recrystallization Moderate-High Versatile intermediates Longer reaction times

Research Findings and Notes

  • The oxidation-reduction sequence for preparing 4-chlorophenyl-2-pyridyl methanol intermediates is particularly notable for its simplicity, high yield, and low cost.
  • Chloromethylation must be carefully controlled to avoid polysubstitution or side reactions.
  • The choice of solvent and temperature critically affects the selectivity and yield of the chloromethylation step.
  • The described methods have been validated in patent literature and peer-reviewed studies, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of 4-(formyl)-2-(4-chlorophenyl)pyrimidine or 4-(carboxyl)-2-(4-chlorophenyl)pyrimidine.

    Reduction: Formation of 4-(methyl)-2-(4-chlorophenyl)pyrimidine.

Scientific Research Applications

Overview

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. The compound features both a chloromethyl group and a 4-chlorophenyl group, which contribute to its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores the diverse applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive molecule. Research indicates its efficacy in:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have demonstrated that pyrimidine derivatives can disrupt cancer cell growth, making them valuable candidates for drug development .
  • Antimicrobial Properties : Recent investigations have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various pathogens, with some derivatives exhibiting activity comparable to established antibiotics .

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs targeting specific biological pathways .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in developing herbicides and pesticides. Its chemical properties enable it to act effectively against certain plant pathogens and pests, contributing to crop protection strategies.

Case Study 1: Anticancer Research

A study focused on synthesizing new derivatives from this compound revealed that certain modifications enhanced its potency against breast cancer cell lines. The derivatives demonstrated significant inhibition of tumor growth in vitro and showed promise for further development into therapeutic agents .

Case Study 2: Antimicrobial Development

Research conducted on the antimicrobial properties of this compound indicated that specific derivatives exhibited higher efficacy against Candida albicans than traditional antifungals like Amphotericin B. This highlights the potential for developing new antifungal treatments based on pyrimidine chemistry .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Stability Notes
This compound -ClCH₂ (C4), 4-Cl-C₆H₄ (C2) C₁₁H₉Cl₂N₂ 254.11 Not reported Electrophilic C4 site; prone to SN2 reactions
4-(4-Chlorophenyl)pyrimidine 4-Cl-C₆H₄ (C4) C₁₀H₇ClN₂ 202.63 Not reported Stable ylide formation with phenacyl bromides
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine 4-Cl-C₆H₄ (C4), -CH₃ (C6), -NH₂ (C2) C₁₁H₁₁ClN₄ 234.68 Not reported Hydrogen bonding via NH₂; improved solubility
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-Cl-C₆H₄ (C5), -O-C₆H₃(CF₃) (C2) C₁₇H₁₀ClF₃N₂O 368.73 Not reported Enhanced lipophilicity due to CF₃ group

Key Observations :

  • The chloromethyl group in the target compound increases its molecular weight compared to simpler analogs like 4-(4-chlorophenyl)pyrimidine.
  • Substituents such as amines (e.g., -NH₂) or trifluoromethyl (-CF₃) groups alter solubility and lipophilicity, impacting pharmacokinetic profiles .

Key Observations :

  • The chlorophenyl group is a common pharmacophore in bioactive pyrimidines, contributing to receptor binding via hydrophobic interactions .
  • Chloromethyl groups may enhance cytotoxicity by alkylating biological nucleophiles (e.g., DNA or enzymes), though direct evidence for the target compound requires further study .

Stability and Reactivity

  • This compound : The chloromethyl group increases susceptibility to hydrolysis or nucleophilic attack, necessitating anhydrous storage .
  • Pyrimidinium Ylides : Derivatives of 4-(4-chlorophenyl)pyrimidine exhibit stabilized ylide structures due to electron-withdrawing chloro substituents, enabling applications in cycloaddition reactions.

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, primarily through its interactions with various biomolecular targets, particularly protein kinases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The primary mode of action for this compound involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling and regulation, and their inhibition can lead to significant biochemical changes within cells.

Target Enzymes

  • Protein Kinases : The compound specifically targets various protein kinases, which are essential for cell cycle regulation and signal transduction pathways. Inhibition of these kinases can affect processes such as cell proliferation and apoptosis.

The compound's biochemical properties contribute to its biological activity. It has been shown to interact with several enzymes and proteins, influencing their activity and function.

Cellular Effects

  • Modulation of Signaling Pathways : this compound affects key signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.
  • Gene Expression : The compound can alter gene expression profiles by modulating transcription factors influenced by kinase activity.

Pharmacokinetics

Research indicates that similar compounds are rapidly absorbed and predominantly excreted via urine. Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the chemical structure impact biological activity. For instance, variations in substituents on the pyrimidine ring can enhance or diminish inhibitory potency against specific targets.

SubstituentActivity (IC50)Comments
Chloromethyl72 nMEffective against multiple kinases
TrichloromethylNot specifiedUsed as an intermediate for further synthesis

Case Studies

  • Inhibition of Kinase Activity : In vitro studies have demonstrated that this compound effectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound showed significant potency with an IC50 value as low as 72 nM in certain assays .
  • Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have exhibited anti-inflammatory properties by inhibiting COX-2 activity. While specific data on this compound is limited, related compounds have shown promising results in reducing inflammation markers in animal models .
  • Antibacterial Activity : Research has indicated that certain pyrimidine derivatives possess antibacterial properties against Gram-positive bacteria. Although direct studies on this specific compound are sparse, its structural analogs have demonstrated significant antibacterial effects with low IC50 values .

Q & A

Q. What environmental fate studies are relevant for assessing its ecotoxicity?

  • Methodological Answer :
  • Degradation Pathways : Conduct hydrolysis studies at pH 7.4 and 9.0 to track chloromethyl group conversion to hydroxymethyl derivatives. Monitor via LC-MS/MS .
  • Bioaccumulation Potential : Calculate logD (octanol-water distribution coefficient) using ChemAxon software. Values >3 suggest significant bioaccumulation risks .

Notes

  • Contradictions in Evidence : Synthesis yields for analogous compounds vary (e.g., 60–85% in vs. 70–90% in ), likely due to differences in purification methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 2
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

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